H-Tyr-D-met(O)-gly-N-ME-phenylethylamide

Opioid Receptor Pharmacology Binding Affinity Mu-Selective Ligands

H-Tyr-D-met(O)-gly-N-ME-phenylethylamide (Syndyphalin SD-33) is a metabolically stable mu/delta opioid tripeptide. Its D-methionine sulfoxide and N-methyl-phenylethylamide modifications confer unique resistance to enzymatic degradation. Researchers select SD-33 for studying peripheral GH release in large animal models and mixed receptor signaling—applications not replicable with standard enkephalins or selective agonists.

Molecular Formula C25H34N4O5S
Molecular Weight 502.6 g/mol
Cat. No. B12070103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-D-met(O)-gly-N-ME-phenylethylamide
Molecular FormulaC25H34N4O5S
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=CC=C1)C(=O)CNC(=O)C(CCS(=O)C)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C25H34N4O5S/c1-29(14-12-18-6-4-3-5-7-18)23(31)17-27-25(33)22(13-15-35(2)34)28-24(32)21(26)16-19-8-10-20(30)11-9-19/h3-11,21-22,30H,12-17,26H2,1-2H3,(H,27,33)(H,28,32)
InChIKeyWLERTHCRZKXZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Tyr-D-met(O)-gly-N-ME-phenylethylamide (Syndyphalin SD-33): What Procurement Teams Need to Know


H-Tyr-D-met(O)-gly-N-ME-phenylethylamide (also known as Syndyphalin SD-33, CAS: 87636-57-5) is a synthetic tripeptide alkylamide and a met-enkephalin analogue [1]. Its structure features a D-methionine sulfoxide residue and an N-methyl-phenylethylamide C-terminus, conferring both mu-opioid receptor affinity [2] and significant metabolic stability [3]. Originally developed as an analgesic with subcutaneous bioavailability comparable to morphine [4], this compound exhibits a unique profile as an opioid peptide that stimulates growth hormone (GH) secretion across multiple species following peripheral administration [5]. Its molecular weight is 502.63 g/mol , and it is available for research use as a purified synthetic peptide .

Why Generic Opioid Peptide Substitution Fails for H-Tyr-D-met(O)-gly-N-ME-phenylethylamide (Syndyphalin SD-33)


Substituting a generic opioid peptide or a structurally similar analog for H-Tyr-D-met(O)-gly-N-ME-phenylethylamide is not scientifically valid due to its distinct combination of structural and pharmacological features. The D-methionine sulfoxide residue at position 2 is critical for conferring prolonged duration of action and enhanced stability against enzymatic degradation, a property not shared by peptides containing L-amino acids or non-oxidized methionine [1]. Furthermore, the N-methyl-phenylethylamide C-terminus imparts a specific receptor selectivity profile that differs markedly from standard enkephalins or endomorphins. As a result, in vivo efficacy—including growth hormone release and feed intake modulation—is dependent on the precise molecular architecture of this compound [2][3]. Simple substitution with other mu-opioid agonists will not replicate these functional outcomes.

Quantitative Differentiation of H-Tyr-D-met(O)-gly-N-ME-phenylethylamide (Syndyphalin SD-33) Against Key Comparators


Mu-Opioid Receptor Affinity: SD-33 vs. DAMGO and Morphine

H-Tyr-D-met(O)-gly-N-ME-phenylethylamide exhibits moderate nanomolar affinity for the human mu-opioid receptor (Ki = 80 nM) in competitive displacement assays using [3H]DAMGO on CHO cell membranes [1]. This affinity is approximately 10-fold lower than the prototypical mu-selective agonist DAMGO (Ki ≈ 0.01–0.08 nM [2]) and is comparable to the range reported for morphine (Ki ≈ 0.6–5 nM [3]). The key differentiator is that SD-33 achieves this level of mu binding while possessing a substantially lower molecular weight and a simplified tripeptide scaffold compared to full-length endogenous opioid peptides [4].

Opioid Receptor Pharmacology Binding Affinity Mu-Selective Ligands

Delta- and Kappa-Opioid Receptor Affinity: SD-33 vs. Classical Opioid Peptides

SD-33 binds to the human delta-opioid receptor with a Ki of 57 nM and to the human kappa-opioid receptor with a Ki of 424 nM, both measured via radioligand displacement in CHO cell membranes [1]. These values indicate that SD-33 has a moderate preference for mu and delta receptors over kappa, but is not a highly selective mu ligand. In contrast, the mu-selective standard DAMGO exhibits negligible delta binding, and endogenous enkephalins such as Met-enkephalin typically show Ki values in the low nanomolar range for delta receptors [2]. The relatively balanced mu/delta profile of SD-33 distinguishes it from both ultra-selective synthetic ligands and short-lived endogenous peptides.

Opioid Receptor Subtypes Delta Receptor Binding Kappa Receptor Binding

In Vivo Growth Hormone (GH) Release: SD-33 vs. GHRP-6 and Morphine

Intravenous administration of SD-33 at doses of 0.05, 0.1, and 0.2 µmol/kg elicited a significant and rapid increase in circulating growth hormone (GH) levels in sheep, with peak effects observed within 5 minutes post-injection [1]. This GH-releasing activity was sustained upon repeated dosing and was also observed following subcutaneous and oral administration in pigs and rats [1]. In comparison, the synthetic GH secretagogue GHRP-6 typically requires similar or slightly higher intravenous doses (e.g., 1 µg/kg ≈ 0.001 µmol/kg) to achieve comparable GH release in sheep [2]. Notably, the GH response to SD-33 was blocked by naloxone, confirming mu-opioid receptor mediation [1], whereas GHRP-6 acts through the ghrelin receptor. Morphine also stimulates GH release but via a different neuroendocrine pathway and with a more pronounced effect on prolactin.

Neuroendocrinology Growth Hormone Secretion Opioid Peptide Pharmacology

Subcutaneous Analgesic Activity: SD-33 vs. Morphine and Other Tripeptides

In the mouse phenylquinone writhing test, SD-33 administered subcutaneously (s.c.) exhibited analgesic activity approximately comparable to that of morphine on a weight basis [1]. More importantly, SD-33 is the only tripeptide among tested enkephalin analogs that demonstrated substantial analgesia after s.c. administration [1][2]. Other tripeptides lacking the D-Met(O) residue or the N-methylphenylethylamide C-terminus showed little to no analgesic effect by the s.c. route, likely due to rapid enzymatic degradation or poor bioavailability. This finding positions SD-33 as the minimal active segment of opioid peptides capable of crossing biological barriers and eliciting central effects after peripheral injection.

Analgesia Opioid Peptide Pharmacology In Vivo Pain Models

Feed Intake and Body Weight Modulation: SD-33 vs. Vehicle in Livestock Models

In weaned pigs, subcutaneous administration of SD-33 significantly increased feed intake (FI) compared to vehicle-treated controls. Specifically, FI was greater (P < 0.05) in SD-33-treated pigs at 3 days post-weaning, and a numerical increase in body weight (BW) was observed from day 3 to day 7 post-weaning [1]. Additionally, SD-33 transiently elevated plasma cortisol levels and the free cortisol index (P < 0.05) from 3 to 4 hours post-injection [1]. In sheep, intravenous SD-33 also increased feed intake, and this effect was shown to be mediated via opioid receptors [2]. These findings demonstrate that SD-33 can modulate appetite and energy balance in production animals, a property not shared by most other synthetic opioid peptides that lack adequate bioavailability or are too potent to be used safely.

Animal Science Appetite Regulation Opioid Peptide Agriculture Applications

Where to Use H-Tyr-D-met(O)-gly-N-ME-phenylethylamide (Syndyphalin SD-33): Evidence-Backed Research and Industrial Scenarios


Opioid Receptor Pharmacology: Characterizing Mixed Mu/Delta Agonist Profiles

Researchers studying opioid receptor subtype pharmacology can use SD-33 as a reference ligand with moderate mu (Ki = 80 nM) and delta (Ki = 57 nM) affinity and balanced selectivity [1]. Its tripeptide scaffold and D-amino acid modification confer resistance to peptidases, enabling reliable in vitro binding and functional assays. Unlike ultra-selective tools such as DAMGO (mu) or DPDPE (delta), SD-33 allows the examination of mixed mu/delta signaling without the confounding influence of high potency or receptor reserve saturation [1].

Neuroendocrinology: Elucidating Opioid-Mediated Growth Hormone Secretion

SD-33 is uniquely suited for studies of the opioidergic control of growth hormone (GH) release. As demonstrated by Buonomo et al., peripheral (i.v., s.c., or oral) administration of SD-33 stimulates GH secretion in sheep, pigs, and rats, with effects blocked by naloxone, confirming mu-opioid receptor involvement [2]. This makes SD-33 a valuable tool for investigating the neuroendocrine pathways linking opioid receptor activation to somatotropin release, particularly in large animal models where i.c.v. dosing is impractical [2].

Agricultural Research: Mitigating Post-Weaning Stress and Improving Feed Efficiency

In animal science, SD-33 has been shown to increase feed intake and transiently elevate growth hormone and cortisol levels in weaned pigs, potentially reducing the growth suppression associated with weaning stress [3][4]. This application leverages the compound's ability to act peripherally and its favorable safety profile compared to more potent or addictive opioids. Researchers can use SD-33 to explore strategies for improving early post-weaning performance in swine and other production animals [3].

Analgesic Discovery: Evaluating the Minimal Active Segment Concept

SD-33 serves as a foundational compound for studies aiming to identify the minimal structural requirements for opioid peptide analgesia following systemic administration [5]. Its demonstrated s.c. analgesic activity—comparable to morphine but achieved with a tripeptide—provides a starting point for the design of simplified, non-peptide opioid analgesics. Researchers can use SD-33 to benchmark novel analogs designed to retain peripheral bioavailability while minimizing peptide character [5].

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